![molecular formula C27H27F6N4NaO6S2 B13415381 Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate CAS No. 63815-86-1](/img/structure/B13415381.png)
Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including benzimidazole rings, sulfonate groups, and trifluoromethyl groups
Métodos De Preparación
The synthesis of Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate involves several steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonate and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The presence of benzimidazole rings allows for oxidation reactions, which can lead to the formation of different oxidation states.
Reduction: Reduction reactions can occur at the benzimidazole rings or the sulfonate groups, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups and sulfonate groups can participate in substitution reactions, leading to the formation of new compounds with modified properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to Sodium 3-[3-methyl-2-{3-[3-methyl-1-(3-sulfonatopropyl)-6-(trifluoromethyl)-1H-3,1-benzimidazol-3-ium-2-yl]-2-propen-1-ylidene}-6-(trifluoromethyl)-2,3-dihydro-1H-benzimidazol-1-yl]-1-propanesulfonate include:
Sodium 3-methyl-2-oxobutanoate: This compound shares some structural similarities but lacks the complex benzimidazole rings and trifluoromethyl groups.
Sodium alpha-ketoisovalerate: Another similar compound with a simpler structure and different functional groups.
Propiedades
Número CAS |
63815-86-1 |
|---|---|
Fórmula molecular |
C27H27F6N4NaO6S2 |
Peso molecular |
704.6 g/mol |
Nombre IUPAC |
sodium;3-[3-methyl-2-[(E,3E)-3-[1-methyl-3-(3-sulfonatopropyl)-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C27H28F6N4O6S2.Na/c1-34-20-10-8-18(26(28,29)30)16-22(20)36(12-4-14-44(38,39)40)24(34)6-3-7-25-35(2)21-11-9-19(27(31,32)33)17-23(21)37(25)13-5-15-45(41,42)43;/h3,6-11,16-17H,4-5,12-15H2,1-2H3,(H-,38,39,40,41,42,43);/q;+1/p-1 |
Clave InChI |
IUNMFJCYRMCJST-UHFFFAOYSA-M |
SMILES isomérico |
CN\1C2=C(C=C(C=C2)C(F)(F)F)N(/C1=C/C=C/C3=[N+](C4=C(N3CCCS(=O)(=O)[O-])C=C(C=C4)C(F)(F)F)C)CCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CN1C2=C(C=C(C=C2)C(F)(F)F)N(C1=CC=CC3=[N+](C4=C(N3CCCS(=O)(=O)[O-])C=C(C=C4)C(F)(F)F)C)CCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4R)-4-[(3R,5S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13415319.png)
![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)
![(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol](/img/structure/B13415326.png)
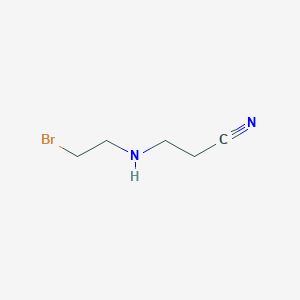
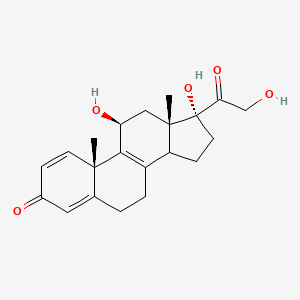
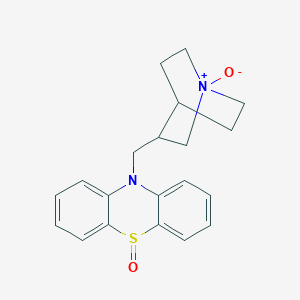
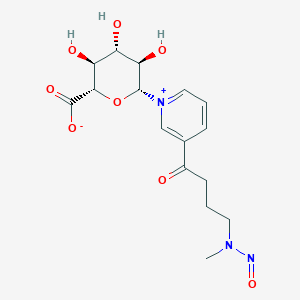

![2-Hydroxy-1-methoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridine-12-ium](/img/structure/B13415357.png)

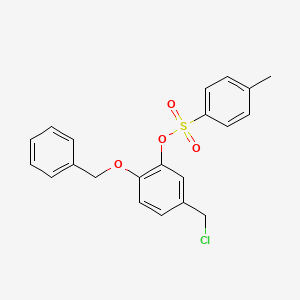
![Methyl 2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoate;1,1,2,2-tetrafluoroethene](/img/structure/B13415374.png)
